Bis(pentane-2,4-dionato)tin
Overview
Description
Bis(pentane-2,4-dionato)tin, also known as dibutyltin bis(acetylacetonate), is an organotin compound with the chemical formula C18H32O4Sn. This compound is characterized by the presence of two pentane-2,4-dionato ligands coordinated to a tin atom. It is commonly used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(pentane-2,4-dionato)tin can be synthesized through the reaction of tin(II) chloride or tin(II) bromide with the sodium salt of pentane-2,4-dione. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction is as follows:
SnCl2+2Na(acac)→Sn(acac)2+2NaCl
where (\text{acac}) represents the pentane-2,4-dionato ligand .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents. This can lead to the formation of tin(IV) compounds.
Reduction: The compound can be reduced to form tin(0) or other lower oxidation state tin compounds under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides like chlorine or bromine, and phosphines like triphenylphosphine, are typical reagents.
Major Products:
Oxidation: Tin(IV) oxide or other tin(IV) compounds.
Reduction: Tin(0) or tin(II) compounds.
Substitution: Tin halides or tin phosphine complexes.
Scientific Research Applications
Bis(pentane-2,4-dionato)tin has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyurethanes and silicones.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of adhesives, sealants, and coatings due to its catalytic properties.
Mechanism of Action
The mechanism of action of bis(pentane-2,4-dionato)tin involves its ability to coordinate with various substrates through its tin center. This coordination can activate the substrates towards specific chemical reactions. In biological systems, the compound can interact with enzymes and proteins, potentially altering their activity and function. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Bis(1,1,1-trifluoropentane-2,4-dionato)tin: This compound has similar coordination but with trifluorinated ligands, which can alter its reactivity and applications.
Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato)tin: Another fluorinated analogue with distinct properties due to the presence of multiple fluorine atoms.
Uniqueness: Bis(pentane-2,4-dionato)tin is unique due to its balance of stability and reactivity, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions while maintaining its structural integrity is a key feature that distinguishes it from other similar compounds .
Properties
IUPAC Name |
(Z)-4-oxopent-2-en-2-olate;tin(2+) | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Sn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRPDDZWXGILRT-FDGPNNRMSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Sn+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Sn+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4Sn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501015334 | |
Record name | Tin, bis(2,4-pentanedionato-kappaO2,kappaO4)-, (T-4)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501015334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16009-86-2 | |
Record name | Tin, bis(2,4-pentanedionato-kappaO2,kappaO4)-, (T-4)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016009862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tin, bis(2,4-pentanedionato-kappaO2,kappaO4)-, (T-4)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501015334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(pentane-2,4-dionato)tin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.477 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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